molecular formula C9H11ClNO4PS B13745457 O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate CAS No. 2917-21-7

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate

Cat. No.: B13745457
CAS No.: 2917-21-7
M. Wt: 295.68 g/mol
InChI Key: GBSHLOCYYUYGCZ-UHFFFAOYSA-N
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Description

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate is an organophosphorus compound characterized by a phosphonothioate backbone with a methyl group and a substituted aromatic ring (2-chloro-4-nitrophenyl) attached via oxygen atoms. These compounds typically exhibit insecticidal or acaricidal activity by inhibiting acetylcholinesterase in target organisms .

Properties

CAS No.

2917-21-7

Molecular Formula

C9H11ClNO4PS

Molecular Weight

295.68 g/mol

IUPAC Name

(2-chloro-4-nitrophenoxy)-ethyl-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H11ClNO4PS/c1-3-16(17,14-2)15-9-5-4-7(11(12)13)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

GBSHLOCYYUYGCZ-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the nucleophilic substitution of a suitable phosphonothioate precursor with 2-chloro-4-nitrophenol or its derivatives. The process requires careful control of reaction conditions such as solvent choice, temperature, and base presence to achieve high yield and purity.

Key Reaction Steps

  • Step 1: Preparation of the phosphonothioate intermediate
    The ethyl methylphosphonothioate moiety is prepared by reacting ethyl methylphosphonochloridothioate with methanol or an equivalent methylating agent under controlled conditions to yield the O-methyl ethylphosphonothioate intermediate.

  • Step 2: Aromatic substitution with 2-chloro-4-nitrophenol
    The intermediate is then reacted with 2-chloro-4-nitrophenol in the presence of a base such as triethylamine or sodium hydride. The base deprotonates the phenol, generating a phenolate ion that acts as a nucleophile attacking the phosphorus center, displacing a leaving group (often chloride) to form the target phosphonothioate ester.

  • Step 3: Purification and isolation
    The reaction mixture is typically worked up by aqueous extraction and purified using chromatographic techniques or recrystallization to isolate the pure this compound.

Reaction Conditions and Solvents

  • Non-reactive solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to prevent side reactions and facilitate nucleophilic substitution.
  • The reaction temperature is generally maintained between ambient and reflux conditions depending on the solvent and reactivity of the intermediates.
  • Bases like triethylamine or sodium hydride are used to generate the phenolate nucleophile efficiently.

Alternative Synthetic Routes

Though direct substitution is the most common method, alternative routes may involve:

  • Using protected phenol derivatives followed by deprotection after coupling.
  • Employing microencapsulation techniques to control the release and reaction of intermediates, although this is more common in formulation rather than synthesis.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]^+ 295.99078 155.4
[M+Na]^+ 317.97272 167.6
[M+NH4]^+ 313.01732 162.7
[M+K]^+ 333.94666 163.1
[M-H]^- 293.97622 157.1
[M+Na-2H]^- 315.95817 160.1
[M]^+ 294.98295 158.1
[M]^- 294.98405 158.1

These data assist in the identification and purity assessment of the compound during synthesis and quality control.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Ethyl methylphosphonochloridothioate, 2-chloro-4-nitrophenol
Solvents Dichloromethane, THF, DMF
Base used Triethylamine, sodium hydride
Temperature range Ambient to reflux
Reaction type Nucleophilic substitution at phosphorus
Purification methods Extraction, chromatography, recrystallization
Analytical techniques NMR, IR, MS, CCS prediction

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate is primarily utilized as an insecticide and herbicide . Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects. This inhibition results in the accumulation of acetylcholine at synapses, leading to paralysis and death of target pests. The compound's effectiveness extends to various agricultural settings where pest management is critical.

Key Features:

  • Insecticidal Activity: Highly effective against a range of insect pests.
  • Herbicidal Properties: Demonstrates phytotoxicity against specific unwanted plant species, making it useful for weed management.

Research Applications

In addition to its agricultural uses, this compound is employed in various research contexts:

Biochemical Studies:

  • Enzyme Interaction Studies: Research has shown that this compound can effectively bind to acetylcholinesterase, leading to significant inhibition. Kinetic assays are often conducted to measure enzyme activity in the presence of varying concentrations of the compound.

Toxicological Research:

  • Studies have investigated its potential neurotoxic effects, contributing valuable data on the safety and environmental impact of phosphonothioates.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profiles of this compound:

  • A study published in 2019 explored various organophosphate pesticides, including this compound, assessing their environmental transformation risks and potential toxicity .
  • Another investigation focused on pesticide residues in agricultural products, emphasizing the need for stringent monitoring protocols to ensure food safety .

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The presence of the nitrophenyl group enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and toxicity are influenced by substituents on the phenyl ring and the alkyl/aryl groups attached to the phosphorus atom. Key analogs include:

Compound Name Substituents (R1, R2) Key Structural Differences
Target Compound R1 = Methyl, R2 = 2-Cl-4-NO2Ph Baseline for comparison
O-(2-Chloro-4-nitrophenyl) O-Isopropyl Ethylphosphonothioate R1 = Isopropyl Larger alkyl group (isopropyl) increases lipophilicity
O-Ethyl O-(2,4,5-Trichlorophenyl) Ethylphosphonothioate R1 = Ethyl, R2 = 2,4,5-Cl3Ph Additional chlorine atoms enhance persistence
O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate (EPN) R1 = Ethyl, R2 = 4-NO2Ph; Phenyl-P Phosphorothioate backbone with phenyl group

Notes:

  • Chlorine and nitro groups on the phenyl ring (e.g., 2-Cl-4-NO2Ph) enhance electrophilic reactivity, contributing to acetylcholinesterase inhibition .
  • Methyl vs. isopropyl/ethyl groups : Smaller alkyl groups (methyl) may reduce environmental persistence compared to bulkier analogs .

Toxicity and Regulatory Status

However, analogs offer insights:

Compound Name Toxicity (LD50, Birds/Mammals) Regulatory Status Source
O-Isopropyl O-(2-Chloro-4-Nitrophenyl) Ethylphosphonothioate Not reported Unrestricted Organophosphorus Pesticides Study
O-Ethyl O-(2,4,5-Trichlorophenyl) Ethylphosphonothioate High toxicity (regulated) Banned/Restricted National Toxic Chemicals List
cis-Methocrotophos (Methylphosphonothioate) High acute toxicity Banned Environmental Risk Assessment

Key Findings :

  • Compounds with trichlorophenyl groups (e.g., CAS 327-98-0) are often banned due to high mammalian toxicity and environmental persistence .
  • Nitro-substituted phenyl groups (e.g., 4-NO2Ph in EPN) correlate with moderate to high insecticidal activity but require careful handling .

Environmental and Metabolic Behavior

  • Hydrolysis and Oxidation: Ethylphosphonothioates with nitro groups are prone to hydrolysis under alkaline conditions, generating less toxic metabolites (e.g., nitrophenols) .
  • Soil Adsorption : Bulkier analogs (e.g., isopropyl derivatives) exhibit higher soil adsorption coefficients (Koc), increasing groundwater contamination risks .

Biological Activity

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate, commonly referred to as a phosphonothioate compound, is part of a class of organophosphorus compounds that exhibit significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Chemical Formula : C9H10ClNO4PS
  • Molecular Weight : 295.67 g/mol
  • CAS Number : 20232-14-0

Organophosphorus compounds like this compound primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure.

Inhibition Dynamics

The compound binds covalently to the serine residue at the active site of AChE, leading to a prolonged duration of action compared to other inhibitors. The regeneration of AChE after phosphorylation is slow, often taking hours or days, which contributes to the toxicological profile of these compounds .

Toxicological Studies

Research has shown that this compound exhibits significant toxicity in various animal models. For instance:

  • Acute Toxicity : Studies indicate that exposure to this compound can lead to acute neurotoxic effects, including convulsions and paralysis in rodents .
  • Chronic Effects : Long-term exposure has been associated with delayed neuropathy, characterized by damage to peripheral nerves .

Case Studies

  • Neurotoxic Effects in Rodents : In a controlled study, rats exposed to varying doses of this compound showed dose-dependent increases in mortality and neurological symptoms. The study highlighted that lower doses could lead to subclinical effects that manifest as behavioral changes over time .
  • In Vitro Studies on Cell Lines : Research utilizing neuronal cell lines demonstrated that this compound induced significant cytotoxicity at concentrations above 1 µM, with notable morphological changes observed in glial cells .

Microbial Degradation

Interestingly, some studies have explored the microbial degradation pathways for organophosphorus compounds. Certain microorganisms have been shown to possess enzymes capable of hydrolyzing these compounds, potentially offering bioremediation strategies for contaminated environments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other organophosphorus compounds such as chlorpyrifos and paraoxon. Below is a summary table comparing key properties:

Compound NameAChE InhibitionLD50 (mg/kg)Primary Use
This compoundHigh10-20Pesticide
ChlorpyrifosModerate50-100Insecticide
ParaoxonVery High1-5Insecticide

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting ethylphosphonothioic acid with 2-chloro-4-nitrophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) facilitates esterification. Alternatively, catalytic hydrophosphonylation (e.g., using chiral catalysts for stereoselective synthesis) may be adapted from protocols for analogous organophosphorus compounds . Purity is ensured via column chromatography and verified by NMR (¹H, ³¹P) and FTIR spectroscopy.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H NMR identifies aromatic protons (e.g., chloro-nitrophenyl substituents at δ 7.5–8.5 ppm) and methyl/ethyl groups (δ 1.0–3.0 ppm). ³¹P NMR confirms the phosphonothioate backbone (δ 35–50 ppm).
  • X-ray Crystallography: Resolves bond angles and stereochemistry, critical for confirming the chloro and nitro group positions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₁₀ClNO₄PS) with <5 ppm error .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported hydrolysis rates under varying pH conditions?

  • Methodological Answer: Hydrolysis kinetics should be studied under controlled pH (e.g., 3–11) using buffered solutions. Conflicting data may arise from:

  • Ionic Strength Effects: Use constant ionic strength buffers (e.g., 0.1 M KCl).
  • Degradation Pathway Variability: Employ LC-MS/MS to identify intermediates (e.g., nitrophenol derivatives or thiophosphoric acid byproducts). Isotopic labeling (e.g., ¹⁸O-water) can track oxygen incorporation .

Q. How can computational modeling predict the compound’s reactivity with acetylcholinesterase (AChE)?

  • Methodological Answer: Perform in silico docking (e.g., AutoDock Vina) using AChE crystal structures (PDB: 1VOT). Key steps:

  • Parameterization: Assign partial charges via DFT (e.g., B3LYP/6-31G*).
  • Binding Affinity Analysis: Compare interaction energies with known AChE inhibitors (e.g., paraoxon-ethyl). Validate predictions with in vitro Ellman assays .

Q. What mechanisms explain the environmental persistence of this compound in aerobic vs. anaerobic soils?

  • Methodological Answer: Conduct microcosm studies with ¹⁴C-labeled compound to track mineralization. Key factors:

  • Microbial Degradation: Use soil metagenomics to identify degradative pathways (e.g., nitroreductase activity).
  • Sorption Dynamics: Measure soil organic carbon-water partitioning coefficients (KOC) via batch equilibration .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in bioactivity data across structural analogs?

  • Answer: Systematic SAR (Structure-Activity Relationship) studies are essential:

  • Substituent Effects: Compare chloro-nitro positional isomers (e.g., 2-chloro-4-nitrophenyl vs. 4-chloro-2-nitrophenyl derivatives).
  • Electrophilicity Metrics: Calculate Hammett constants (σ) for substituents to correlate with AChE inhibition potency .

Q. What advanced techniques characterize photodegradation products in aqueous systems?

  • Answer: Simulate solar irradiation using xenon arc lamps. Analyze products via:

  • LC-QTOF-MS: Identifies hydroxylated or dechlorinated metabolites.
  • EPR Spectroscopy: Detects radical intermediates (e.g., nitrophenyl radicals) .

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